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Compound of Interest

Compound Name: 6beta-Oxymorphol

Cat. No.: B163108

An In-depth Technical Guide to 63-Oxymorphol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 63-Oxymorphol, a significant metabolite of
the semi-synthetic opioid oxymorphone. It details its chemical identity, relevant experimental
protocols, and its role in opioid signaling pathways, offering valuable information for
professionals in pharmacology and medicinal chemistry.

Core Chemical Identifiers

6[B-Oxymorphol, also known as [3-Oxymorphol or 14-Hydroxydihydroisomorphine, is an active
metabolite of oxymorphone.[1][2] It is categorized as an opioid and is formed through the
metabolic reduction of the 6-keto group of its parent compound.[3] The following table
summarizes its key chemical identifiers.
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Identifier Value Source

CAS Number 54934-75-7 [3][4]
(4R,4aS,7R,7aR,12bS)-3-
methyl-1,2,4,5,6,7,7a,13-

IUPAC Name octahydro-4,12- [4]

methanobenzofuro[3,2-

elisoquinoline-4a,7,9-triol

Molecular Formula C17H21NO4 [31[4]
Molecular Weight 303.35 g/mol [3114]
CNi1CC[C@]23[C@@H]4--

Canonical SMILES

INVALID-LINK--O

[3]4]

Isomeric SMILES

CN1CC[C@]23[C@@H]4--
INVALID-LINK--O

[3]

InChl

INChl=1S/C17H21NO4/c1-18-

7-6-16-13-9-2-3-
10(19)14(13)22-
15(16)11(20)4-5-
17(16,21)12(18)8-9/h2-3,11-
12,15,19-21H,4-

8H2,1H3/t11-,12-,15+,16+,17-/

ml/sl

[3]4]

InChlKey
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[3]

Synonyms

beta-Oxymorphol, 14-
Hydroxydihydroisomorphine

[1]14]

Experimental Protocols
Synthesis of 63-Oxymorphol via Catalytic

Hydrogenation
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The synthesis of 63-Oxymorphol primarily involves the stereoselective reduction of the C-6
keto group of oxymorphone. Catalytic hydrogenation is a common and effective method for this
transformation.[3]

Objective: To reduce the 6-keto group of oxymorphone to a 63-hydroxyl group, yielding 6[3-
Oxymorphol.

Materials:

o Oxymorphone (starting material)

Heterogeneous catalyst (e.g., Platinum group metal on a solid support like carbon)[3]

Gaseous hydrogen (Hz2)

Anhydrous solvent (e.g., ethanol, glacial acetic acid)[5]

Reaction vessel suitable for hydrogenation
Methodology:

o Catalyst Suspension: The heterogeneous catalyst is suspended in the chosen anhydrous
solvent within the reaction vessel.

» Dissolution of Starting Material: Oxymorphone is dissolved in the solvent and added to the
reaction vessel.

o Hydrogenation: The reaction vessel is purged with an inert gas and then filled with gaseous
hydrogen to the desired pressure (e.g., 40-50 psi).[5] The mixture is agitated at room
temperature.

» Reaction Monitoring: The progress of the reaction is monitored using techniques such as
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to
confirm the consumption of the starting material.

o Catalyst Removal: Upon completion, the reaction mixture is filtered to remove the solid
catalyst.
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 Purification: The solvent is removed from the filtrate under reduced pressure. The resulting
crude product is then purified using column chromatography to isolate 6(3-Oxymorphol from
its stereoisomer, 6a-Oxymorphol, and any unreacted starting material.

o Characterization: The final product's identity and purity are confirmed using analytical
methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

spectroscopy, and HPLC.
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Caption: Workflow for the synthesis of 6(3-Oxymorphol.
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Quantification in Biological Samples via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the simultaneous
detection and quantification of opiates, including oxymorphone and its metabolites, in biological
matrices like blood.[6]

Objective: To extract, derivatize, and quantify 63-Oxymorphol from a blood sample.
Methodology:

o Sample Preparation: A known volume of the blood sample (e.g., 1 mL) is mixed with a
deuterated internal standard. Proteins are precipitated by adding a solvent like acetonitrile.[6]

o Extraction: The mixture is centrifuged, and the supernatant is collected. The sample
undergoes a multi-step liquid-liquid extraction process, often involving pH adjustments and
different organic solvents (e.g., chloroform/trifluoroethanol) to isolate the analytes.[6]

» Derivatization: The extracted residue is derivatized to improve its volatility and
chromatographic properties for GC analysis. This is a critical step for polar compounds like
opioids. A two-step process is common:

o Methoximation: Ketone groups are converted to methoximes.[6]
o Acylation: Hydroxyl groups are converted to propionyl esters using propionic anhydride.[6]

e GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The
compounds are separated on a capillary column based on their boiling points and interaction
with the stationary phase. The mass spectrometer detects and quantifies the fragments of
each compound, allowing for precise identification and measurement against the internal
standard.

o Data Analysis: The concentration of 63-Oxymorphol is determined by comparing the peak
area of the analyte to that of the internal standard, using a previously established calibration

curve.

Signaling Pathways
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6[3-Oxymorphol exerts its pharmacological effects primarily through interaction with the y-opioid
receptor (MOR), a G protein-coupled receptor (GPCR).[3] While it shares a similar binding
affinity with its isomer, 6a-Oxymorphol, its intrinsic efficacy differs, which can lead to distinct
signaling profiles.[3]

Upon binding to the MOR, 6[3-Oxymorphol initiates a cascade of intracellular events:

o G Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on
the a-subunit of an associated inhibitory G protein (Gai/o). This causes the dissociation of
the Gai/o subunit from the Gy dimer.

e Downstream Effects:

o Gai/o Subunit: The activated Gai/o subunit inhibits the enzyme adenylyl cyclase, leading
to a decrease in intracellular cyclic AMP (cCAMP) levels.[7] This reduction in cAMP
modulates the activity of protein kinase A (PKA) and other downstream effectors.

o Gy Dimer: The GBy dimer directly interacts with and modulates ion channels. It activates
G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium
efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium
channels (VGCCs), reducing calcium influx.[7]

e Overall Effect: The combined effect of ion channel modulation and reduced cAMP leads to a
decrease in neuronal excitability and a reduction in the release of neurotransmitters (like
substance P) involved in pain transmission, resulting in analgesia.

o Receptor Desensitization: Chronic activation can lead to receptor desensitization. The
receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes
the binding of B-arrestin. B-arrestin binding uncouples the receptor from G proteins and
facilitates its internalization, reducing the signaling response.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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